A Technical Guide to the Exact Mass and Isotopic Distribution of Adapalene-D6 Methyl Ester
A Technical Guide to the Exact Mass and Isotopic Distribution of Adapalene-D6 Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the theoretical exact mass and isotopic distribution of adapalene-d6 methyl ester, a deuterated analog of an adapalene impurity and a critical tool in pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and methodologies that underpin these crucial analytical parameters. The accurate determination of a molecule's exact mass and its isotopic pattern is fundamental to its unequivocal identification, purity assessment, and use in quantitative bioanalytical assays.
Foundational Principles: Exact Mass and Isotopic Distribution
Before delving into the specifics of adapalene-d6 methyl ester, it is essential to establish the principles of exact mass and isotopic distribution. The exact mass is the calculated mass of a molecule based on the sum of the masses of its constituent atoms' most abundant isotopes. This is distinct from the nominal mass (the integer mass) and the molecular weight (the weighted average of all naturally occurring isotopes).
The isotopic distribution arises from the natural abundance of stable isotopes for each element within the molecule. For organic molecules, the presence of isotopes such as ¹³C, ²H, ¹⁷O, and ¹⁸O gives rise to a characteristic pattern of peaks in a high-resolution mass spectrum. The relative intensities of these peaks are predictable and provide a high-fidelity fingerprint for a given elemental composition.
Adapalene-D6 Methyl Ester: Theoretical Mass and Isotopic Profile
Adapalene-d6 methyl ester is the deuterated form of adapalene methyl ester, a known related substance of the active pharmaceutical ingredient adapalene. The deuteration, typically at the methyl ester and methoxy groups, makes it an ideal internal standard for mass spectrometry-based quantification of adapalene and its metabolites.
Chemical Formula: C₂₉H₂₄D₆O₃
Calculation of the Theoretical Exact Mass
The theoretical exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element in the molecule. The values used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST).[1][2][3][4]
| Element | Isotope | Monoisotopic Mass (Da) | Count | Total Mass (Da) |
| Carbon | ¹²C | 12.00000000 | 29 | 348.00000000 |
| Hydrogen | ¹H | 1.00782503 | 24 | 24.18780072 |
| Deuterium | ²H (D) | 2.01410178 | 6 | 12.08461068 |
| Oxygen | ¹⁶O | 15.99491462 | 3 | 47.98474386 |
| Total | 432.25715526 |
Therefore, the theoretical exact mass of the [M] species of adapalene-d6 methyl ester is 432.257155 Da . In positive-ion mode mass spectrometry, the protonated molecule [M+H]⁺ would be observed. The exact mass of the proton is 1.007276 Da, leading to a theoretical exact mass of 433.264431 Da for the [M+H]⁺ ion.
Theoretical Isotopic Distribution
The isotopic distribution is calculated based on the natural abundances of the stable isotopes of carbon and oxygen, as well as the assumed isotopic purity of the deuterium labels. For this theoretical model, we assume a deuterium isotopic purity of 99.8 atom % D, a common specification for commercially available deuterated compounds.[5][6]
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹⁶O | 99.76 |
| ¹⁷O | 0.04 |
| ¹⁸O | 0.20 |
| ¹H | 99.985 |
| ²H | 0.015 |
The following table summarizes the expected relative abundances of the first few isotopologues of the [M+H]⁺ ion of adapalene-d6 methyl ester. The M peak represents the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁶O) and the six deuterium labels. The M+1, M+2, etc., peaks arise from the presence of one, two, etc., heavier isotopes (primarily ¹³C).
| Isotopologue | Relative Abundance (%) | Primary Contributor(s) |
| M | 100.00 | C₂₉H₂₄D₆O₃ |
| M+1 | 32.12 | One ¹³C |
| M+2 | 5.30 | Two ¹³C or one ¹⁸O |
| M+3 | 0.60 | Three ¹³C |
It is important to note that the presence of any residual, non-deuterated (d0) adapalene methyl ester in the sample will appear as a separate isotopic cluster, with its monoisotopic peak at a lower m/z value. The isotopic purity of the deuterated standard is a critical parameter, as any significant d0 impurity can interfere with the quantification of the target analyte, especially at the lower limit of quantitation.[7]
Experimental Verification by High-Resolution Mass Spectrometry
The theoretical values presented above can be experimentally verified using high-resolution mass spectrometry (HRMS), a technique capable of resolving the isotopic fine structure of molecules.[8][9][10]
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of adapalene-d6 methyl ester by LC-HRMS.
Caption: Workflow for the LC-HRMS analysis of adapalene-d6 methyl ester.
Detailed Experimental Protocol
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Sample Preparation:
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Prepare a stock solution of adapalene-d6 methyl ester at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 1 µg/mL) using the initial mobile phase composition. This concentration may need to be optimized based on instrument sensitivity.
-
Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is suitable for this analysis.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is recommended.
-
Resolution: A resolving power of at least 70,000 (at m/z 200) is necessary to accurately determine the monoisotopic mass and resolve the isotopic peaks.[8][9]
-
Mass Range: A scan range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-1000).
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
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Generate an extracted ion chromatogram (XIC) for the theoretical m/z of the [M+H]⁺ ion of adapalene-d6 methyl ester (433.2644 ± 5 ppm).
-
Average the mass spectra across the chromatographic peak.
-
Compare the measured exact mass of the monoisotopic peak with the calculated theoretical exact mass. The mass error should ideally be less than 5 ppm.
-
Compare the relative intensities of the observed isotopic peaks with the calculated theoretical isotopic distribution.
-
Conclusion
The precise determination of the exact mass and isotopic distribution of adapalene-d6 methyl ester is paramount for its application in regulated bioanalysis and other research contexts. This guide has provided the theoretical foundation for these parameters, grounded in authoritative data from IUPAC and NIST, and has outlined a robust experimental protocol for their verification using high-resolution mass spectrometry. By understanding and applying these principles, researchers can ensure the identity, purity, and suitability of this critical analytical standard.
References
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Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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Zeochem. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). Adapalene EP Impurities and Related Compounds. Retrieved from [Link]
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